5-(2-Methoxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-Methoxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an ester or acid chloride to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols can replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted oxadiazole derivatives.
Scientific Research Applications
5-(2-Methoxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 5-(2-Methoxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid
- 5-(2-Methoxypropan-2-yl)pyridin-3-ylboronic acid
Uniqueness
5-(2-Methoxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H10N2O4 |
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Molecular Weight |
186.17 g/mol |
IUPAC Name |
5-(2-methoxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O4/c1-7(2,12-3)6-8-4(5(10)11)9-13-6/h1-3H3,(H,10,11) |
InChI Key |
IRHXOLJNWZPHAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C(=O)O)OC |
Origin of Product |
United States |
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